3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C5H8ClF2N3O.
Preparation Methods
One common method is the reaction of 3-hydroxy-1-methyl-1H-pyrazol-5-amine with difluoromethyl ether in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects . The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
3-(Difluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds, such as:
3-(Trifluoromethoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Methoxy)-1-methyl-1H-pyrazol-5-amine hydrochloride: Contains a methoxy group instead of a difluoromethoxy group.
These comparisons highlight the unique features of this compound, particularly the presence of the difluoromethoxy group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C5H8ClF2N3O |
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Molecular Weight |
199.59 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3O.ClH/c1-10-3(8)2-4(9-10)11-5(6)7;/h2,5H,8H2,1H3;1H |
InChI Key |
QBOALYYVUKEXIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC(F)F)N.Cl |
Origin of Product |
United States |
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